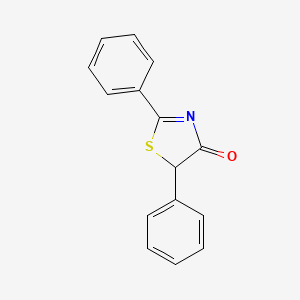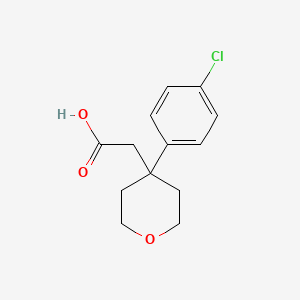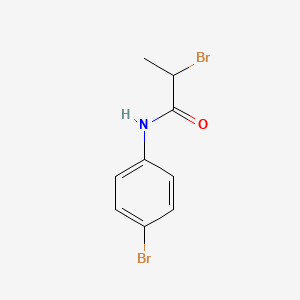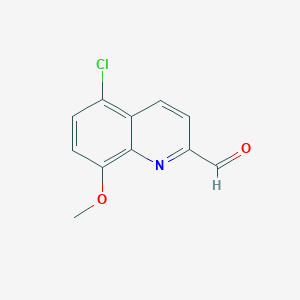![molecular formula C13H8ClN7 B3037131 7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439112-26-2](/img/structure/B3037131.png)
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a triazole ring, and a triazolopyrimidine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrimidine ring, followed by the introduction of the triazole rings and the chlorophenyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple nitrogen atoms in the triazole and pyrimidine rings, which could participate in hydrogen bonding and other intermolecular interactions. The chlorophenyl group would add significant steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing effect of the chlorophenyl group and the electron-donating effect of the nitrogen atoms in the triazole and pyrimidine rings. These effects could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Antibacterial Activity
1,2,4-Triazoles, including structures similar to the specified compound, have been identified as potent inhibitors of key bacterial proteins, demonstrating broad-spectrum antibacterial activity. These hybrids show promise in addressing antibiotic-resistant strains of bacteria such as Staphylococcus aureus, highlighting their potential in developing novel antibacterial agents (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives are recognized for their utility in crafting exquisite sensing materials due to their ability to form coordination and hydrogen bonds. Their applications span biological, medicinal, and especially optical sensing domains, showcasing their versatility and importance in scientific research (Jindal & Kaur, 2021).
Antiplatelet Agents
Cyclopentyl-triazolo-pyrimidines, akin to the queried compound, serve as effective antiplatelet agents by offering reversible binding to the P2Y12 receptor. This property is crucial for preventing atherothrombotic events in patients with acute coronary syndromes, underscoring their therapeutic significance in cardiovascular diseases (Deeks, 2011).
Optoelectronic Materials
The integration of pyrimidine and triazole fragments into π-extended conjugated systems has led to the development of novel materials for optoelectronics. These compounds are employed in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices, highlighting their impact on technological advancements (Lipunova et al., 2018).
Anti-inflammatory and Antimicrobial Properties
Derivatives of 1,2,4-triazoles exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory activities. Their structural versatility allows for the development of compounds with targeted biological effects, offering a wide range of applications in medical and pharmaceutical research (Ohloblina, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(4-chlorophenyl)-6-(1,2,4-triazol-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN7/c14-10-3-1-9(2-4-10)12-11(20-8-15-6-18-20)5-16-13-17-7-19-21(12)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJFRQGWUIUCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC3=NC=NN23)N4C=NC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-amino-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B3037048.png)

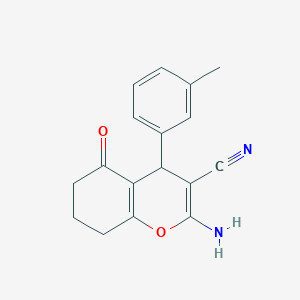
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)
![5,5-Dimethyl-2-{[4-(methylsulfanyl)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B3037054.png)

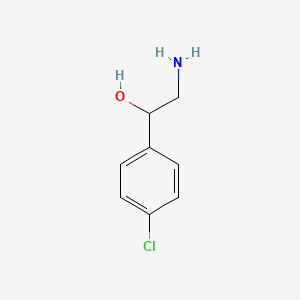
![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)

